{[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]sulfamoyl}dimethylamine
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Overview
Description
{[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]sulfamoyl}dimethylamine is a complex organic compound with a unique structure that includes a chlorophenyl group, a methoxyimino group, and a sulfamoyl group attached to a dimethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]sulfamoyl}dimethylamine typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-chlorobenzaldehyde with methoxyamine to form the methoxyimino derivative. This intermediate is then reacted with a suitable sulfonamide derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
{[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]sulfamoyl}dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
{[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]sulfamoyl}dimethylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of {[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]sulfamoyl}dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it may interfere with cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-4-methoxybenzene-1-sulfonamide
- 2-[(2E)-2-(4-Chlorophenyl)-2-(methoxyimino)ethyl]benzoic acid
Uniqueness
{[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]sulfamoyl}dimethylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-chloro-4-[(E)-C-[(dimethylsulfamoylamino)methyl]-N-methoxycarbonimidoyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O3S/c1-15(2)19(16,17)13-8-11(14-18-3)9-4-6-10(12)7-5-9/h4-7,13H,8H2,1-3H3/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWCMLVEVBUMCM-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC(=NOC)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)NC/C(=N/OC)/C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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